molecular formula C11H13ClF3N B591883 (r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride CAS No. 1391407-62-7

(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Cat. No.: B591883
CAS No.: 1391407-62-7
M. Wt: 251.677
InChI Key: XHVVDNXOJJAMDE-HNCPQSOCSA-N
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Description

(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that serves as a versatile and privileged scaffold in the design of bioactive molecules . The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon known as "pseudorotation" . The (R)-enantiomer provides a specific chiral center, which is critical for binding to enantioselective protein targets, as the spatial orientation of substituents can lead to a different biological profile of drug candidates . The 4-(trifluoromethyl)phenyl substituent is a key functional group in modern drug design. The incorporation of the trifluoromethyl (-CF3) group into organic compounds can profoundly affect the molecule's lipophilicity, metabolic stability, and binding affinity, which may lead to improved pharmacokinetic and pharmacodynamic properties . This combination of a chiral pyrrolidine scaffold and a trifluoromethyl group makes this compound a valuable building block for researchers developing novel therapeutic agents. Potential applications include its use as a synthetic intermediate or a core structural element in the development of new pharmaceuticals, particularly where the three-dimensional shape and stereochemistry of the molecule are crucial for activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVVDNXOJJAMDE-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of L-lyxo-Nitrone from D-Ribose

The chiral nitrone 10 serves as a pivotal intermediate for constructing the pyrrolidine skeleton. Starting with D-ribose, hydroxyl groups at the 3- and 4-positions are protected as an isopropylidene ketal. Oxidation of the primary alcohol to an aldehyde, followed by condensation with hydroxylamine, generates the nitrone.

Key Reaction Conditions

  • Protection : D-Ribose → 3,4-O-isopropylidene-D-ribose (acetone, H<sup>+</sup>, 80% yield).

  • Oxidation : Swern oxidation (oxalyl chloride, DMSO, −60°C) to form the aldehyde.

  • Nitrone Formation : Reaction with hydroxylamine hydrochloride (EtOH, reflux, 72% yield).

Organometallic Addition to Install the Trifluoromethylphenyl Group

The nitrone undergoes stereoselective addition with a Grignard or organozinc reagent bearing the 4-trifluoromethylphenyl group. This step determines the (R)-configuration at C2 of the pyrrolidine.

Example Protocol

  • Reagent : 4-Trifluoromethylphenylmagnesium bromide (THF, −78°C).

  • Stereochemical Outcome : Anti-addition to the nitrone’s N-oxide group ensures the (R)-configuration.

  • Yield : 65–75% for aryl Grignard additions.

Reduction and Deprotection

The resulting N-hydroxypyrrolidine is reduced to the amine using Zn/HOAc or catalytic hydrogenation. Acidic cleavage of the isopropylidene group liberates the diol, which is subsequently treated with HCl to form the hydrochloride salt.

Critical Parameters

  • Reduction : Zn dust in acetic acid (90% yield).

  • Deprotection : 2N HCl (rt, 4 h, quantitative).

  • Salt Formation : Precipitation from MeOH/Et<sub>2</sub>O (95% purity).

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling of Halogenated Pyrrolidines

An alternative route involves coupling a 2-iodopyrrolidine intermediate with 4-trifluoromethylphenylboronic acid. This method is advantageous for late-stage diversification but requires prefunctionalized pyrrolidines.

Optimized Conditions

  • Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%).

  • Base : K<sub>2</sub>CO<sub>3</sub> (2 equiv).

  • Solvent : DME/H<sub>2</sub>O (3:1, 80°C, 12 h).

  • Yield : 50–60%.

Challenges in Trifluoromethyl Group Incorporation

Direct trifluoromethylation via Cu-mediated coupling (e.g., using CF<sub>3</sub>Cu) is hindered by poor reactivity. Preformed aryl halides with CF<sub>3</sub> groups are preferred, as demonstrated in the synthesis of analogous pyridine derivatives.

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic 2-(4-(trifluoromethyl)phenyl)pyrrolidine is resolved using preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA). This method is cost-prohibitive for large-scale production but achieves >99% ee.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic amine selectively modifies one enantiomer, leaving the desired (R)-isomer unreacted.

Conditions

  • Enzyme : Candida antarctica lipase B.

  • Acyl Donor : Vinyl acetate (rt, 24 h).

  • ee : 98% for (R)-isomer (35% yield).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactors enhance heat/mass transfer during exothermic steps (e.g., Grignard additions), improving safety and yield consistency.

Case Study

  • Nitrone Addition : Residence time 5 min, 70°C, 85% conversion.

Crystallization-Induced Asymmetric Transformation

In situ racemization of the undesired (S)-isomer during crystallization drives equilibrium toward the (R)-form, achieving 95% ee and 80% yield.

Comparative Analysis of Synthetic Routes

Table 1. Performance Metrics for Key Methods

MethodStarting MaterialKey StepsYield (%)ee (%)Scalability
Chiral Nitrone AdditionD-RiboseNitrone formation, Grignard45>99Moderate
Suzuki Coupling2-IodopyrrolidineCross-coupling5599High
Enzymatic ResolutionRacemic amineKinetic acetylation3598Low

Emerging Methodologies

Photoredox Catalysis for C–H Trifluoromethylation

Direct functionalization of pyrrolidine via C–H activation using CF<sub>3</sub>I and a Ru photocatalyst (e.g., [Ru(bpy)<sub>3</sub>]<sup>2+</sup>) is under investigation. Preliminary results show 30% yield with minimal stereocontrol.

Biocatalytic Asymmetric Amination

Engineered transaminases convert ketone precursors to (R)-pyrrolidines with 90% ee and 60% yield, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

®-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

provides a list of structurally related compounds with calculated similarity scores (0.00–1.00), where 1.00 denotes identical core structures:

Compound Name (CAS) Core Structure Substituent(s) Similarity Score Molecular Weight (g/mol)
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl (1391407-62-7) Pyrrolidine 4-CF₃-phenyl 1.00 251.68
4-(2-(Trifluoromethyl)phenyl)piperidine HCl (255051-14-0) Piperidine (6-membered ring) 2-CF₃-phenyl 0.77 265.71
(R)-2-(4-Fluorophenyl)pyrrolidine HCl (1218935-60-4) Pyrrolidine 4-F-phenyl 0.74 201.66
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl (1381929-21-0) Pyrrolidine 5-F, 2-CH₃-phenyl 0.74 215.68

Key Observations :

  • Ring Size : Replacing pyrrolidine with piperidine (as in 255051-14-0) reduces similarity (0.77) due to altered ring strain and conformational flexibility .
  • Substituent Effects : The trifluoromethyl group in the target compound significantly increases molecular weight and lipophilicity compared to fluoro- or methyl-substituted analogs (e.g., 1218935-60-4 and 1381929-21-0) .

Physicochemical and Analytical Data

LCMS and HPLC Profiles

Comparative analytical data from and highlight differences in polarity and stability:

Compound (Example) LCMS (m/z) HPLC Retention Time (min) Conditions
Target compound (EP 4374877 A2) 853.0 [M+H]+ 1.31 SMD-TFA05
(R)-2-Methyl-1-(3-oxo-...)pyrrolidine ester (EP 4374877 A2) 531 [M-H]- 0.88 SQD-FA05

Interpretation :

  • The target compound’s higher molecular weight (853 vs. 531) correlates with increased retention time (1.31 vs. 0.88 min), suggesting greater hydrophobicity .
  • The trifluoromethyl group’s electron-withdrawing nature may enhance stability under acidic HPLC conditions .
Functional Group Impact
  • Trifluoromethyl (-CF₃) : Enhances metabolic resistance and binding affinity to hydrophobic pockets in biological targets compared to -F or -CH₃ substituents .
  • Chiral Center : The (R)-configuration in the target compound ensures enantioselective interactions, critical for pharmacological activity .

Biological Activity

(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₁H₁₃ClF₃N
  • Molecular Weight : 267.68 g/mol
  • Structure : Characterized by a pyrrolidine core with a trifluoromethyl-substituted phenyl group.

This unique structure enhances its lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with G protein-coupled receptors (GPCRs) and other molecular targets. These interactions can influence various biochemical pathways, which are still under investigation. The specific mechanisms through which this compound exerts its effects remain to be fully elucidated, but preliminary studies suggest significant pharmacological potential.

Biological Activity and Applications

  • Pharmacological Properties :
    • Exhibits potential as a pharmacological agent due to its interactions with GPCRs.
    • Investigated for roles in modulating physiological processes such as stress responses and appetite control .
  • Case Studies :
    • In vitro studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation and migration. For example, similar pyrrolidinone compounds demonstrated significant inhibition of breast cancer cell lines .
    • A study on related compounds indicated that structural modifications significantly affect biological activity, suggesting the importance of precise molecular design for desired therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is provided:

Compound NameMolecular FormulaUnique Features
This compoundC₁₁H₁₃ClF₃NContains trifluoromethyl group enhancing lipophilicity
(S)-2-(4-methoxyphenyl)pyrrolidine hydrochlorideC₁₁H₁₅ClNO₂Methoxy group instead of trifluoromethyl; different stereochemistry
1-(4-fluorophenyl)-2-pyrrolidinoneC₉H₈FNOLacks the trifluoromethyl group; different functional group

The trifluoromethyl substitution is critical as it alters the interaction profile with biological targets compared to other similar compounds.

Research Findings

Recent research highlights the compound's role in various biological contexts:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolidinone can inhibit cancer cell proliferation, suggesting that this compound might share similar properties .
  • Neuropharmacological Potential : Related compounds have been evaluated for their anticonvulsant properties, indicating a broader spectrum of potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions, followed by chiral resolution to isolate the (R)-enantiomer. For example, analogs like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized via multi-step reactions in dichloromethane with NaOH, followed by column chromatography for purification . For chiral purity, consider using chiral stationary-phase HPLC or enzymatic resolution methods. Ensure intermediates are characterized via NMR and mass spectrometry to confirm structural integrity.

Q. How should researchers characterize the compound’s stereochemical purity and structural identity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Compare chemical shifts of the pyrrolidine ring protons with literature data to confirm stereochemistry.
  • Chiral HPLC : Employ columns like Chiralpak IA/IB to resolve enantiomers and quantify enantiomeric excess (e.g., ≥98% purity as in CAS 1096594-11-4) .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (see analogs in ).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood (P264, P280 protocols) .
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors to prevent environmental contamination (as per ).
  • Emergency Response : For skin contact, rinse immediately with water (P305+P351+P338) and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Apply factorial design to evaluate variables (e.g., temperature, solvent ratio, catalyst loading). For example, use a central composite design to model yield vs. reaction time and temperature. Statistical tools like ANOVA can identify significant factors (see ’s discussion on DOE in chemical technology). Optimize parameters iteratively, reducing trial-and-error approaches by 30–50% .

Q. What computational strategies predict the compound’s reactivity or pharmacological activity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for key reactions (e.g., trifluoromethyl group incorporation) to identify energy barriers .
  • Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes or receptors) using software like GROMACS. ICReDD’s hybrid computational-experimental framework ( ) exemplifies this approach.
  • QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with bioavailability data from analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride in ).

Q. How can enantiomeric impurities be minimized during synthesis?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) to enhance enantioselectivity.
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect impurities in real-time .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize to ≥99% enantiomeric purity .

Q. What reactor design considerations apply to continuous-flow synthesis of this compound?

  • Methodological Answer :

  • Microreactor Systems : Improve heat/mass transfer for exothermic steps (e.g., trifluoromethylation). Use corrosion-resistant materials (e.g., Hastelloy) for halogenated intermediates .
  • Residence Time Distribution (RTD) : Optimize flow rates to prevent byproduct formation. Computational fluid dynamics (CFD) simulations can model mixing efficiency .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line variability or assay conditions.
  • Dose-Response Reevaluation : Test the compound across a broader concentration range to identify non-linear effects (e.g., hormesis).
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (as in pharmacological studies for analogs in ).

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